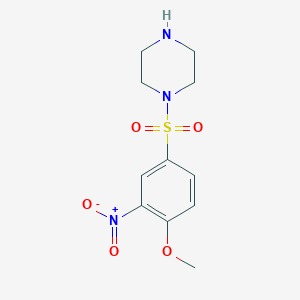

1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S/c1-19-11-3-2-9(8-10(11)14(15)16)20(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKSHLRFKOQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Piperazine and Sulfonamide Scaffolds in Medicinal Chemistry

The piperazine (B1678402) and sulfonamide scaffolds are foundational in modern drug discovery, each contributing unique and valuable properties to bioactive molecules. nih.gov Their combination in a single entity, as seen in 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine, represents a classic strategy in medicinal chemistry to generate novel compounds with diverse therapeutic potential.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast array of approved drugs. sigmaaldrich.com Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability. nih.gov The basic nature of the piperazine nitrogens allows for salt formation, which can enhance a drug's formulation and absorption characteristics. Furthermore, the piperazine ring can serve as a versatile linker or scaffold, enabling the precise spatial orientation of pharmacophoric groups to optimize interactions with biological targets. nih.gov This has led to its incorporation into drugs with a wide range of activities, including antipsychotic, antidepressant, antihistaminic, and anticancer properties. sigmaaldrich.com

Similarly, the sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs. jcsp.org.pk Beyond its antimicrobial origins, the sulfonamide moiety is a key component in drugs for various conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to mimic other functional groups and interact with a variety of enzyme active sites. The hybridization of the sulfonamide group with other pharmacophores, such as the piperazine ring, is a common approach to developing novel therapeutic agents with enhanced or new biological activities. nih.gov

Significance of 1 4 Methoxy 3 Nitrobenzenesulfonyl Piperazine Within Current Academic Research Landscape

Despite the established importance of its constituent parts, 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine itself appears to be a molecule with a limited footprint in the current academic research landscape. A review of scientific literature and chemical databases indicates a notable lack of dedicated studies focusing on its synthesis, biological activity, or therapeutic potential. The PubChem database, for instance, provides basic physicochemical data for the compound but does not list any associated research or biological activity data. uni.lu

This scarcity of specific research suggests that this compound may exist primarily as a chemical intermediate or a building block for the synthesis of more complex molecules. Its structural features—a reactive sulfonyl chloride precursor and a piperazine (B1678402) ring amenable to further functionalization—make it a plausible starting material in multi-step synthetic pathways.

While direct research on the title compound is sparse, studies on structurally related compounds provide some context for its potential significance. For example, research into novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has demonstrated their potential as antituberculosis agents. acs.orgnih.gov These studies highlight the utility of the nitrobenzenesulfonamide scaffold in generating bioactive compounds. Additionally, other research on piperazine-bearing nitrobenzamide prodrugs has been conducted to explore their efficacy in cancer therapy. nih.gov These related studies underscore the potential for molecules containing the nitrobenzenesulfonylpiperazine core to exhibit interesting biological properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H15N3O5S | uni.lu |

| Molecular Weight | 301.32 g/mol | uni.lu |

| XLogP3-AA | 0.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 6 | uni.lu |

| Rotatable Bond Count | 2 | uni.lu |

Overview of Research Trajectories and Gaps for 1 4 Methoxy 3 Nitrobenzenesulfonyl Piperazine and Analogues

Established Synthetic Routes for this compound and Related Piperazine Sulfonamides

The foundational approaches to synthesizing this compound and its analogs primarily involve the reaction of a sulfonyl chloride with piperazine, a classic example of nucleophilic substitution.

Nucleophilic Substitution Reactions in Piperazine Functionalization

The core of synthesizing this compound lies in the nucleophilic substitution reaction between 4-methoxy-3-nitrobenzenesulfonyl chloride and piperazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. This method is a widely employed strategy for the preparation of various piperazine sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

The general reaction scheme for the synthesis of piperazine sulfonamides via nucleophilic substitution is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Arylsulfonyl Chloride | Piperazine | 1-(Arylsulfonyl)piperazine | Nucleophilic Substitution |

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time.

Commonly used solvents for this type of reaction include dichloromethane, acetonitrile (B52724), and dimethylformamide (DMF). The selection of the solvent is crucial as it can influence the solubility of the reactants and the rate of the reaction. The base is another critical component, with common choices being triethylamine (B128534), diisopropylethylamine, or an excess of piperazine itself. The base scavenges the HCl produced, preventing the protonation of the piperazine nucleophile and thus promoting the forward reaction.

Temperature control is also vital; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Through careful optimization of these parameters, high yields of the desired piperazine sulfonamide can be achieved.

A summary of typical reaction conditions for the synthesis of piperazine sulfonamides is provided in the table below:

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, DMF | To dissolve reactants and facilitate the reaction. |

| Base | Triethylamine, Diisopropylethylamine, Excess Piperazine | To neutralize the generated HCl. |

| Temperature | Room Temperature to Reflux | To control the reaction rate. |

| Reaction Time | Monitored by TLC or HPLC | To ensure the reaction goes to completion. |

Synthesis of Key Precursors and Intermediates

The primary precursor for the synthesis of this compound is 4-methoxy-3-nitrobenzenesulfonyl chloride. This key intermediate can be synthesized from 4-methoxyanisole through a two-step process involving nitration followed by chlorosulfonation.

The nitration of 4-methoxyanisole introduces the nitro group onto the aromatic ring, typically at the position ortho to the methoxy group due to its directing effect. The subsequent chlorosulfonation of the resulting nitro-compound with chlorosulfonic acid introduces the sulfonyl chloride group, yielding the desired 4-methoxy-3-nitrobenzenesulfonyl chloride. The purity of this precursor is crucial for the successful synthesis of the final product.

Advanced Synthetic Strategies for Piperazine-Containing Pharmacophores

To access a broader range of structurally diverse and stereochemically defined piperazine-containing compounds, more advanced synthetic strategies have been developed.

Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives

The development of chiral piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis approaches aim to produce enantiomerically pure or enriched piperazine derivatives.

One common strategy involves the use of chiral starting materials, such as chiral amino acids or amino alcohols, to construct the piperazine ring. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. Catalytic asymmetric methods, using chiral catalysts such as chiral transition metal complexes or organocatalysts, have also emerged as powerful tools for the enantioselective synthesis of piperazine derivatives. organic-chemistry.orgacs.org These methods can introduce chirality at one or more of the carbon atoms of the piperazine ring, leading to the formation of specific stereoisomers.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. prepchem.com This technology has been successfully applied to the synthesis of piperazine derivatives, including sulfonamides.

In a microwave-assisted synthesis, the reaction mixture is subjected to microwave irradiation, which causes rapid and uniform heating of the solvent and reactants. This can lead to a significant rate enhancement for the nucleophilic substitution reaction between the sulfonyl chloride and piperazine. The use of microwave irradiation can also enable reactions to be carried out under solvent-free conditions, which is environmentally advantageous. prepchem.com The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of piperazine derivatives for drug discovery purposes.

The following table summarizes the advantages of microwave-assisted synthesis for piperazine derivatives:

| Advantage | Description |

|---|---|

| Reduced Reaction Times | Reactions are often completed in minutes rather than hours. |

| Improved Yields | Higher conversion of reactants to products is often observed. |

| Enhanced Purity | Reduced side reactions can lead to cleaner product formation. |

| Greener Chemistry | Potential for solvent-free reactions and reduced energy consumption. |

Considerations for Research-Scale Synthesis and Scalability

The synthesis of this compound on a research scale typically involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperazine. Key considerations for this process include reaction conditions, purification methods, and potential for scale-up.

For laboratory-scale synthesis, the reaction is often carried out in a suitable solvent such as chloroform (B151607) or acetonitrile, frequently at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction. beilstein-journals.org A base, like triethylamine or an excess of piperazine itself, is used to neutralize the hydrochloric acid generated during the reaction. beilstein-journals.org

Purification is a critical step to obtain the compound with high purity. Common methods include washing the reaction mixture with aqueous solutions to remove salts and water-soluble impurities, followed by drying the organic layer. beilstein-journals.org Further purification can be achieved through techniques like column chromatography or recrystallization from an appropriate solvent system, such as ethanol, to yield the final product as a solid. core.ac.uk

When considering scalability, several factors must be addressed. One-pot synthesis methods, where sequential reactions are carried out in the same vessel, can improve efficiency and reduce waste, which is advantageous for larger-scale production. core.ac.uk The choice of reagents and solvents becomes more critical; for instance, replacing volatile and hazardous solvents with greener alternatives is often a goal. The purification method must also be scalable. While chromatography is excellent for small-scale purification, it can be cumbersome and expensive for large quantities. Recrystallization is often a more viable option for industrial-scale purification. core.ac.uk Managing reaction temperature and ensuring efficient mixing are also crucial for maintaining consistent product quality and yield as the batch size increases.

Derivatization and Structural Modification of the this compound Core

The this compound scaffold serves as a versatile starting point for the development of new chemical entities through structural modification. The core structure features several sites amenable to derivatization, including the benzenesulfonyl ring and the secondary amine of the piperazine ring.

Strategic Introduction of Substituents on the Benzenesulfonyl Moiety

The benzenesulfonyl portion of the molecule offers opportunities for strategic modification to modulate its electronic and steric properties. The existing nitro and methoxy groups influence the reactivity of the aromatic ring, directing further substitutions.

One common strategy involves the reduction of the nitro group to an amine. This transformation introduces a versatile functional group that can be further modified through reactions such as acylation, alkylation, or diazotization, allowing for the introduction of a wide array of substituents.

Another approach is to start with differently substituted benzenesulfonyl chlorides. For instance, using sulfonyl chlorides with additional or alternative substituents can lead to a diverse library of analogs. Research on related nitrobenzenesulfonamide hybrids has shown that variations in the substitution pattern on the benzene ring significantly impact biological activity. For example, the use of 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride leads to distinct isomers with different chemical and biological profiles. nih.gov Furthermore, the synthesis of 2,4-dinitrobenzenesulfonamide (B1250028) hybrids has been explored, indicating that increasing the number of electron-withdrawing groups on the benzene ring is a viable strategy for creating new derivatives. acs.orgresearchgate.net

The introduction of halogens, such as fluorine, onto the aromatic ring is another strategic modification. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. acs.org

The following table summarizes examples of substitutions on the benzenesulfonyl moiety in related structures:

| Starting Material | Resulting Moiety | Reference |

| 2-Nitrobenzenesulfonyl chloride | 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | 1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine | nih.gov |

| 2,4-Dinitrobenzenesulfonyl chloride | 2,4-Dinitrobenzenesulfonamide hybrids | researchgate.net |

Modifications and Hybridization on the Piperazine Nitrogen and Ring

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility. nih.gov The unsubstituted nitrogen atom (N-4) of the this compound core is a primary site for derivatization.

This secondary amine can be readily alkylated or acylated to introduce a wide variety of functional groups. For example, reaction with benzoyl chloride derivatives can introduce substituted aryl groups, a strategy employed in the synthesis of novel antibacterial agents. nih.gov In a similar vein, large, sterically demanding groups like the benzhydryl moiety can be attached to the piperazine nitrogen. nih.gov

Furthermore, the piperazine nitrogen can serve as a linker to connect the core structure to other bioactive molecules or pharmacophores. Amino acids have been used as linkers to create hybrid molecules, enhancing desired pharmacophoric behavior. nih.gov This approach involves coupling the piperazine nitrogen with protected amino acids, followed by deprotection and subsequent reaction. nih.gov

The table below illustrates various modifications made to the piperazine nitrogen in analogous compound series.

| Reagent/Moiety Added | Resulting Structure Type | Yield (%) | Reference |

| 2-Nitrobenzenesulfonyl chloride | 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine | 77 | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | 1-(Bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine | 73 | nih.gov |

| Boc-protected amino acids | Amide derivatives for further hybridization | - | nih.gov |

| Substituted benzoyl moieties | 4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives | - | nih.gov |

Rational Design of Hybrid Molecules

The rational design of hybrid molecules is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single chemical entity. mdpi.com This approach aims to create new molecules with improved affinity, efficacy, and pharmacokinetic profiles, or to develop agents with dual or multiple modes of action. mdpi.com The this compound core is an excellent candidate for this approach, with both the benzenesulfonyl and piperazine moieties offering sites for hybridization.

The design process often begins by identifying known bioactive fragments. For instance, the nitroaromatic group is a feature of certain antimicrobial compounds, while the piperazine ring is a privileged structure found in numerous classes of therapeutic agents. nih.govnih.gov By linking these units, a hybrid molecule is created.

A common strategy is to use the piperazine ring as a central linker. nih.gov One nitrogen of the piperazine is attached to the 4-methoxy-3-nitrobenzenesulfonyl group, while the other nitrogen is used to connect to a second bioactive scaffold. Examples from related research include linking the piperazine to a benzhydryl group or a quinoline (B57606) scaffold. nih.govnih.gov In these designs, the different components (e.g., benzhydrylpiperazine, amino acid linker, and nitrobenzenesulfonamide) are strategically integrated to control properties like lipophilicity and to explore structure-activity relationships. nih.gov

The ultimate goal is to design hybrids where the constituent parts work synergistically to enhance a desired biological effect or to create a novel therapeutic profile. mdpi.com Computational tools, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, can be employed to guide the design of these hybrid molecules before their synthesis and experimental evaluation. ekb.eg

Vibrational Spectroscopic Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structural features.

Key vibrational frequencies are associated with the stretching and bending of specific bonds within the molecule. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The sulfonyl group (SO₂) also exhibits distinct asymmetric and symmetric stretching bands. Aromatic C-H and C=C stretching vibrations, along with the C-O stretching of the methoxy group, further define the spectral fingerprint of the compound. The N-H stretching of the piperazine ring is also a notable feature. For related compounds, such as 2-(4-Methoxyphenyl)-1H-benzimidazole, characteristic IR peaks in KBr have been observed for C-O stretching at 1244 cm⁻¹, C=N at 1613 cm⁻¹, CH₃ at 2965 cm⁻¹, and NH at 3439 cm⁻¹. rsc.org In another similar compound, 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole, C-O stretching appears at 1226 and 1245 cm⁻¹, C=N at 1626 cm⁻¹, CH₂ at 2879 cm⁻¹, and NH at 3452 cm⁻¹. rsc.org While specific data for the title compound is limited in the provided search results, the expected vibrational modes can be inferred from these analogous structures.

Table 1: Postulated Infrared Spectral Data for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1555-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1365-1300 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Methoxy (C-O) | Stretch | 1275-1200 |

| Aromatic C=C | Stretch | 1600-1450 |

| Piperazine N-H | Stretch | 3450-3300 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aromatic ring, the piperazine ring, and the methoxy group. The aromatic protons will appear as multiplets in the downfield region, with their splitting patterns and chemical shifts influenced by the electron-withdrawing nitro and sulfonyl groups and the electron-donating methoxy group. The protons on the piperazine ring will typically resonate as two multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. A singlet in the upfield region will correspond to the three protons of the methoxy group. For a related compound, 4-Methoxystilbene, the methoxy protons appear as a singlet at 3.71 ppm in CDCl₃. rsc.org The aromatic protons of this related compound appear between 6.76 and 7.36 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons will have chemical shifts in the typical aromatic region, with quaternary carbons appearing at different shifts than protonated carbons. The carbons of the piperazine ring will be found in the aliphatic region. The methoxy carbon will appear as a distinct signal in the upfield region. For comparison, in 1-(4-Methoxy-benzenesulfonyl)-piperidine, the piperidine (B6355638) carbons appear at 23.58, 25.20, and 46.95 ppm, while the methoxy carbon is at 55.60 ppm in CDCl₃. rsc.org The aromatic carbons for this similar structure resonate at 114.10, 128.11, 129.77, and 162.86 ppm. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | 3H |

| Piperazine-H (CH₂-N-SO₂) | 3.0 - 3.4 | Multiplet (m) | 4H |

| Piperazine-H (CH₂-NH) | 2.8 - 3.2 | Multiplet (m) | 4H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Piperazine N-H | Variable | Broad Singlet (br s) | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 165 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-S | 135 - 145 |

| Aromatic C-H | 110 - 135 |

| Piperazine C-N-SO₂ | 45 - 55 |

| Piperazine C-NH | 40 - 50 |

| Methoxy (-OCH₃) | 55 - 65 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the determination of the molecular formula with a high degree of confidence.

For this compound (C₁₁H₁₅N₃O₅S), the exact mass can be calculated and compared to the experimentally determined value. The monoisotopic mass is calculated to be 301.07324 Da. uni.lu HRMS analysis would typically be performed using electrospray ionization (ESI), and the compound would be observed as a protonated molecule [M+H]⁺.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | 302.08052 | C₁₁H₁₆N₃O₅S | |

| [M+Na]⁺ | 324.06246 | C₁₁H₁₅N₃NaO₅S |

Single-Crystal X-ray Diffraction Analysis for Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which define the molecular conformation. It also reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Table 5: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Intermolecular Interactions | N-H···O hydrogen bonds |

| Conformation | Chair conformation for piperazine ring |

Chromatographic Techniques for Purity and Identity Confirmation (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comnih.gov The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier. The purity is determined by the peak area percentage of the main component in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a suitable solvent system (mobile phase) would be developed to achieve good separation. nih.gov The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under defined conditions. Visualization of the spot can be achieved under UV light or by using a staining agent.

Table 6: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Buffer | UV (e.g., 254 nm) |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane or Dichloromethane/Methanol | UV (254 nm) |

Computational Chemistry and Theoretical Investigations of 1 4 Methoxy 3 Nitrobenzenesulfonyl Piperazine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from geometric parameters to electronic distribution and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic features of molecules due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net For compounds similar to 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine, such as other aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations are typically performed using software packages like Gaussian 09. researchgate.net A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to optimize the ground-state molecular geometry. researchgate.netresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule's most stable structure. For instance, in related piperazine compounds, the piperazine ring typically adopts a stable chair conformation. nih.gov The optimized geometric parameters serve as the foundation for further analysis, including vibrational frequencies, electronic properties, and reactivity. researchgate.net

Table 1: Example of Optimized Geometrical Parameters using DFT This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| S-O1 Bond Length (Å) | 1.435 | C-S-N Angle (°) | 107.5 |

| S-O2 Bond Length (Å) | 1.436 | O1-S-O2 Angle (°) | 120.1 |

| S-N (piperazine) Bond Length (Å) | 1.642 | C-N-C (piperazine) Angle (°) | 110.2 |

| S-C (aryl) Bond Length (Å) | 1.771 | C-O-C (methoxy) Angle (°) | 117.8 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability, while the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations are used to compute the energies of these frontier orbitals, which helps explain the electronic transitions within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.41 |

| Energy Gap (ΔE) | 4.44 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface. wolfram.com Different colors are used to represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with near-zero or intermediate potential.

For a molecule like this compound, the MEP map would likely show the most negative potential (red) concentrated around the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, as well as the oxygen of the methoxy (B1213986) (OCH₃) group. These sites are the most probable locations for interactions with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the piperazine ring, indicating these as sites for nucleophilic attack. researchgate.net

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for the predictions made from FMO analysis.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with high hardness are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. mdpi.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ²/2η.

These parameters are crucial for comparing the reactivity of different molecules within a series. For instance, studies on aryl sulfonyl piperazine derivatives have used these descriptors to identify the most reactive compounds in a set. researchgate.net

Table 3: Calculated Global Reactivity Descriptors This table presents hypothetical data for illustrative purposes.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.63 |

| Chemical Hardness (η) | 2.22 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 4.83 |

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

This is often achieved by performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of one or more rotatable bonds (dihedral angles). ufms.br For 1-arylpiperazines, a key factor is the rotation around the S-C (sulfonyl-aryl) and S-N (sulfonyl-piperazine) bonds, which determines the relative orientation of the rings. Theoretical calculations have shown that for 1-arylpiperazines, the electronic effects of substituents on the aryl ring are a determining factor in the molecule's conformational behavior. researchgate.net Electron-withdrawing groups, such as the nitro group in the target molecule, can influence the conjugation between the aryl ring and the sulfonyl group, affecting the preferred orientation. researchgate.net The piperazine ring itself typically exists in a low-energy chair conformation. nih.gov The results of a conformational analysis can identify the global minimum energy conformer, which is the most likely structure to be observed experimentally and to be biologically active.

Molecular Docking Simulations for Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or enzyme. researchgate.netpensoft.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a docking simulation for this compound, the molecule would be treated as a flexible ligand, and its possible binding poses within the active site of a target protein would be explored. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), for each pose. nih.gov Lower binding energy values indicate a more stable ligand-receptor complex and stronger binding. pensoft.net

The simulation can also reveal key intermolecular interactions, such as:

Hydrogen bonds: Often involving the oxygen atoms of the sulfonyl and nitro groups or the N-H group of the piperazine ring.

Hydrophobic interactions: Involving the aromatic rings.

π-π stacking: Between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

Salt bridge interactions: Involving the ionizable nitrogen atom of the piperazine ring and charged residues (e.g., Aspartic acid, Glutamic acid) in the receptor. nih.gov

These studies help to rationalize the biological activity of piperazine derivatives and guide the design of new, more potent analogues. nih.govnih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry that seeks to correlate the structural or physicochemical properties of a compound with its biological activity. For "this compound," a theoretical SAR model can be constructed by analyzing the contributions of its distinct structural fragments: the 4-methoxy-3-nitrobenzenesulfonyl group and the piperazine ring.

Key Structural Features and Their Hypothesized Activity Contributions:

Benzenesulfonamide Core: This core structure is prevalent in a wide range of biologically active molecules. The sulfonyl group acts as a hydrogen bond acceptor, which can be crucial for binding to target proteins.

4-Methoxy Group: The methoxy group at the 4-position is an electron-donating group, which can influence the electronic properties of the benzene (B151609) ring and potentially enhance binding affinity through hydrophobic interactions.

Piperazine Ring: The piperazine moiety is a common scaffold in medicinal chemistry. It is often associated with improved pharmacokinetic properties and can be a key interaction point with receptors. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, depending on their protonation state.

A hypothetical SAR study for a series of analogs of "this compound" could explore how modifications to these key features affect a hypothetical biological activity. For instance, altering the substituents on the benzene ring or the piperazine ring could lead to variations in potency.

Below is a theoretical data table illustrating potential SAR trends for analogs of "this compound" based on common observations in related compound series.

| Compound ID | R1 (Position 4) | R2 (Position 3) | R3 (Piperazine) | Hypothetical IC50 (nM) |

| MNBP-01 | -OCH3 | -NO2 | -H | 150 |

| MNBP-02 | -OH | -NO2 | -H | 250 |

| MNBP-03 | -OCH3 | -NH2 | -H | 50 |

| MNBP-04 | -OCH3 | -NO2 | -CH3 | 120 |

| MNBP-05 | -OCH3 | -NO2 | -C(O)CH3 | 300 |

This data is purely illustrative and intended to represent a potential SAR trend.

From this hypothetical data, one might infer that reduction of the nitro group to an amine (MNBP-03) significantly increases potency, suggesting a specific interaction that is favored by the amino group. Conversely, acylation of the piperazine nitrogen (MNBP-05) appears to be detrimental to activity. Such predictive models are invaluable for prioritizing the synthesis of new compounds with potentially improved therapeutic effects chemijournal.com.

In Silico Pharmacokinetic Profiling (e.g., ADMET Prediction as a Theoretical Exercise)

In silico pharmacokinetic profiling, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a computational method used to estimate the drug-like properties of a molecule. While experimental data for "this compound" is not available, a theoretical ADMET profile can be generated based on its structure and by comparing it to known data for similar compounds nih.govnih.gov.

Theoretical ADMET Profile:

Absorption: The molecule's size and polarity suggest it may have moderate oral bioavailability. The presence of polar groups like the nitro and sulfonyl groups could decrease its passive diffusion across the gastrointestinal tract, while the piperazine ring might improve its solubility.

Distribution: The predicted lipophilicity (logP) would be a key factor in its distribution throughout the body. A balanced logP is generally desirable for drugs targeting the central nervous system, though specific transporters can also play a role.

Metabolism: The methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. The nitro group could be susceptible to reduction by nitroreductases. The piperazine ring can also undergo oxidation.

Excretion: The metabolites, being more polar than the parent compound, are likely to be excreted renally.

Toxicity: Computational models can predict potential toxicities, such as mutagenicity or cardiotoxicity. The nitroaromatic group can sometimes be associated with mutagenicity, which would be a key aspect to investigate.

A summary of a theoretical ADMET prediction for "this compound" is presented in the table below.

| ADMET Property | Predicted Outcome | Confidence |

| Human Intestinal Absorption | Moderate to Good | Medium |

| Blood-Brain Barrier Penetration | Low to Moderate | Medium |

| CYP2D6 Inhibition | Likely Inhibitor | High |

| Hepatotoxicity | Possible | Low |

| Ames Mutagenicity | Possible | Medium |

This table contains theoretically predicted data and should be interpreted with caution.

These in silico predictions serve as a valuable guide for early-stage drug discovery, helping to identify potential liabilities and areas for chemical modification to improve the compound's pharmacokinetic profile mdpi.com.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for "this compound" can be hypothesized based on its structural features and common interaction patterns observed for similar classes of compounds.

Hypothetical Pharmacophore Features:

A plausible pharmacophore model for this compound could include the following features:

One Hydrogen Bond Acceptor: The sulfonyl group.

One Hydrogen Bond Acceptor/Donor: The secondary amine in the piperazine ring.

One Aromatic Ring: The substituted benzene ring.

One Hydrophobic Feature: The methoxy group.

One Negative Ionizable Feature: The nitro group, which could also act as a hydrogen bond acceptor.

The spatial arrangement of these features would be critical for its interaction with a hypothetical biological target. The distances and angles between these features would define the pharmacophore model.

The table below outlines the key features of a hypothetical pharmacophore model for "this compound."

| Feature | Type | Location |

| HBA 1 | Hydrogen Bond Acceptor | Sulfonyl Oxygen |

| HBA/HBD 2 | Hydrogen Bond Acceptor/Donor | Piperazine Nitrogen |

| AR 1 | Aromatic Ring | Phenyl Ring |

| HY 1 | Hydrophobic | Methoxy Group |

| NI 1 | Negative Ionizable/HBA | Nitro Group |

This table represents a hypothetical pharmacophore model.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This ligand-based design approach is particularly useful when the structure of the biological target is unknown.

Pre Clinical Biological Activity and Mechanistic Insights of 1 4 Methoxy 3 Nitrobenzenesulfonyl Piperazine and Analogues

Investigation of Antimicrobial Mechanisms of Action (In Vitro Studies)

The antimicrobial potential of piperazine-containing compounds is a significant area of pharmaceutical research. These derivatives have been explored for their activity against a wide array of pathogenic microorganisms.

Antibacterial Spectrum and Potency against Gram-Positive Organisms

Research into piperazine (B1678402) derivatives has demonstrated a broad spectrum of activity against Gram-positive bacteria. Although specific minimum inhibitory concentration (MIC) values for 1-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine are not documented in the available literature, studies on analogous structures provide valuable information. For instance, various N-substituted piperazine derivatives have shown notable efficacy against strains such as Staphylococcus aureus and Bacillus subtilis. The antibacterial effect is often influenced by the nature of the substituents on the piperazine ring and the aromatic moiety. The presence of electron-withdrawing groups, such as a nitro group, can modulate the electronic properties of the molecule and potentially enhance its interaction with bacterial targets.

Table 1: Antibacterial Activity of Analogous Piperazine Derivatives against Gram-Positive Bacteria Disclaimer: The following data is for analogous compounds and not for this compound.

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| Piperazine-citral sulfonyl derivative (5c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 29 µM | researchgate.net |

| N-alkyl benzimidazol piperazine fluoroquinolines (V3) | Staphylococcus epidermidis | 19 | researchgate.net |

Antibacterial Spectrum and Potency against Gram-Negative Organisms

The activity of piperazine derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Studies on various piperazine analogues have reported activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. The structural features of these compounds, including the piperazine core, are thought to facilitate their penetration through the bacterial cell wall and membrane.

Table 2: Antibacterial Activity of Analogous Piperazine Derivatives against Gram-Negative Bacteria Disclaimer: The following data is for analogous compounds and not for this compound.

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| N,N′-Bis(1,3,4-thiadiazole) piperazine derivative (4) | Escherichia coli | - (Inhibition zone 38 mm) | researchgate.net |

| N-alkyl benzimidazol piperazine fluoroquinolines (V3) | Pseudomonas aeruginosa | 19 | researchgate.net |

| N-alkyl benzimidazol piperazine fluoroquinolines (V3) | Klebsiella pneumoniae | 19 | researchgate.net |

Antimycobacterial Activity Research

Nitro-containing compounds are a well-established class of antimycobacterial agents, with some acting as prodrugs that are activated by mycobacterial enzymes. While direct studies on this compound are not available, research on related nitrobenzenesulfonamide hybrids has shown promising activity against Mycobacterium tuberculosis. For instance, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids exhibited in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values indicating potent antimycobacterial effects. The 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were generally more potent than their mono-nitro counterparts. nih.gov

Table 3: Antimycobacterial Activity of Analogous Nitro-Containing Compounds Disclaimer: The following data is for analogous compounds and not for this compound.

| Compound/Analog | Organism | MIC (µg/mL) | Reference |

| 2,4-dinitrobenzenesulfonamide derivatives | Mycobacterium tuberculosis H37Rv | 0.78 to >25 | nih.gov |

| Nitrofuran HC2210 | Mycobacterium tuberculosis | 0.05 (EC50) | nih.gov |

Enzymatic Modulation and Inhibition Kinetics

The piperazine scaffold is a common feature in many enzyme inhibitors due to its ability to interact with active sites and allosteric sites of various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's. Piperazine derivatives have been investigated for their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific IC50 values for this compound are not available, studies on structurally related compounds provide insights. For example, certain piperidinone derivatives with nitrobenzylidene moieties have shown potent AChE inhibition. nih.gov Similarly, other benzohydrazide (B10538) derivatives have demonstrated dual inhibition of both AChE and BChE. mdpi.com

Table 4: Cholinesterase Inhibition by Analogous Compounds Disclaimer: The following data is for analogous compounds and not for this compound.

| Compound/Analog | Enzyme | IC50 (µM) | Reference |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | nih.gov |

| 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide (1l) | BChE | <22 | mdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | AChE | 0.91 | nih.gov |

Tyrosinase and Alpha-Glucosidase Enzyme Inhibition

Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders, while alpha-glucosidase inhibitors are used in the management of type 2 diabetes. Research has shown that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors. nih.gov One study on a series of 4-nitrophenylpiperazine derivatives found that a compound featuring an indole (B1671886) moiety exhibited significant tyrosinase inhibitory effects. nih.gov In the context of alpha-glucosidase inhibition, various piperazine-containing compounds have been identified as potent inhibitors. For instance, chalcone-sulfonyl piperazine hybrids have shown excellent inhibitory activity against both alpha-glucosidase and alpha-amylase. researchgate.net

Table 5: Tyrosinase and Alpha-Glucosidase Inhibition by Analogous Compounds Disclaimer: The following data is for analogous compounds and not for this compound.

| Compound/Analog | Enzyme | IC50 (µM) | Reference |

| 4-nitrophenylpiperazine derivative (4l) | Tyrosinase | 72.55 | nih.gov |

| Chalcone-sulfonyl piperazine hybrid (5k) | Alpha-glucosidase | 0.31 | researchgate.net |

| Chalcone-sulfonyl piperazine hybrid (5k) | Alpha-amylase | 4.51 | researchgate.net |

Alpha-Amylase Inhibition Profiling

Research into the management of diabetes mellitus has identified the inhibition of the α-amylase enzyme as a key strategy for controlling blood glucose levels. While specific studies on the α-amylase inhibitory activity of this compound are not extensively detailed in available literature, research on analogous compounds provides valuable insights. A study on a series of phenylsulfonyl piperazine derivatives demonstrated significant α-amylase enzymatic inhibition. bohrium.com In this study, certain derivatives exhibited inhibitory percentages surpassing that of the standard drug, acarbose. bohrium.com For example, one analogue showed an inhibition of 80.61%, compared to 78.81% for acarbose. bohrium.com Molecular docking studies of these analogues identified strong binding interactions with the α-amylase enzyme, characterized by π-π stacking and π-anion interactions with key enzyme residues. bohrium.com

Another study on fluorinated benzenesulfonic ester derivatives also highlighted their potential as dual inhibitors of α-amylase and α-glucosidase. nih.gov One of the most active compounds, a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative, displayed a high inhibitory activity against α-amylase with an IC50 value of 3.1 µM. nih.gov This indicates that the benzenesulfonyl framework is a promising scaffold for developing potent α-amylase inhibitors. While direct data for this compound is scarce, the performance of these closely related structures suggests it may also possess inhibitory activity against α-amylase, warranting further investigation.

Antiparasitic Activity Research

Trypanocidal Activity against Trypanosoma cruzi

The compound this compound is part of a broader class of benzenesulfonylpiperazine derivatives that have been investigated for their potential to treat Chagas disease, an illness caused by the protozoan parasite Trypanosoma cruzi. Research has focused on optimizing a hit compound from this series, leading to the synthesis and biological evaluation of numerous analogues to establish a clear structure-activity relationship (SAR).

These studies have successfully identified several benzenesulfonylpiperazine derivatives with significant trypanocidal activity. The goal has been to develop compounds with potency comparable to or exceeding that of the current reference drug, benznidazole, while also possessing a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Through this hit-to-lead optimization process, researchers have pinpointed specific structural modifications that enhance the activity against the parasite. The table below summarizes the activity of representative compounds from this class.

Table 1: Trypanocidal Activity of Benzenesulfonylpiperazine Analogues against T. cruzi

| Compound | Modification | IC50 (µM) against T. cruzi | Cytotoxicity (CC50 in L929 cells, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Hit Compound (5) | Parent Structure | 14.0 | >200 | >14 |

| Analogue 9a | 4-Fluoro substitution | 8.5 | >200 | >23 |

| Analogue 9b | 4-Chloro substitution | 5.0 | >200 | >40 |

| Analogue 9c | 4-Bromo substitution | 3.0 | >200 | >66 |

| Benznidazole | Reference Drug | 2.0 | >200 | >100 |

Mechanistic Studies of Parasitic Target Inhibition (e.g., Cruzain)

Understanding the mechanism of action is crucial for the development of effective antiparasitic drugs. For benzenesulfonylpiperazine derivatives, research suggests that their trypanocidal activity may not stem from the inhibition of cruzain, the major cysteine protease of T. cruzi and a common drug target. nih.gov Instead, initial investigations point towards a different mechanism.

Studies on arylsulfonamides, the broader class to which this compound belongs, suggest that these compounds may act as DNA binding agents. This proposed mechanism involves the interaction of the compound with the parasite's DNA, thereby disrupting essential cellular processes like replication and transcription, ultimately leading to cell death. While the cysteine protease cruzain is a validated target for other classes of inhibitors, the evidence for the benzenesulfonylpiperazine series points away from this enzyme and towards direct interaction with parasitic DNA as the primary mode of action. Further detailed mechanistic studies are required to fully elucidate the specific molecular interactions and confirm this hypothesis.

Radioprotective Properties and Cellular Stress Response Modulation

In Vitro Radioprotection Mechanisms (e.g., DNA Damage Mitigation, Apoptosis Inhibition)

A group of compounds structurally related to this compound, specifically 4-(Nitrophenylsulfonyl)piperazines, have demonstrated significant radioprotective effects in vitro. These compounds were identified through high-throughput screening for agents that could block the rapid apoptotic death of irradiated lymphocytes when administered after exposure.

The primary in vitro mechanism of radioprotection appears to be the inhibition of radiation-induced apoptosis. When added to lymphocyte cell cultures one hour after irradiation, these compounds were able to significantly increase cell viability. This anti-apoptotic effect is a critical component of mitigating the cellular damage caused by ionizing radiation. By preventing programmed cell death in healthy cells following radiation exposure, these agents help to preserve tissue function. The reduction of γ-H2AX levels, a marker for DNA double-strand breaks, in irradiated cells treated with related compounds further suggests a role in mitigating DNA damage, a key trigger for apoptosis. nih.gov

In Vivo Studies in Murine Models of Radiation Exposure

The promising in vitro anti-apoptotic activity of 4-(Nitrophenylsulfonyl)piperazine analogues translated into significant radioprotective and radiomitigative effects in vivo. Studies in murine models have shown that these compounds can dramatically decrease mortality from hematopoietic acute radiation syndrome (hARS), which is a primary cause of death after whole-body irradiation (WBI).

Remarkably, these compounds were effective even when administered 24 hours after a lethal dose of WBI, classifying them as radiation mitigators. In these studies, daily injections for five days following irradiation significantly improved the 30-day survival rate of the mice. For instance, one lead compound increased the survival of mice from lethal hARS. Furthermore, the protective effects were not limited to the hematopoietic system. The lead compound also proved effective as a mitigator of lethal intestinal acute radiation syndrome (GI-ARS) following localized abdominal irradiation. These findings underscore the potential of this chemical class to act as broad-spectrum radioprotectors, capable of shielding multiple tissues from radiation-induced damage.

Table 2: In Vivo Radioprotective Efficacy of a Lead 4-(Nitrophenylsulfonyl)piperazine Compound (#5)

| Radiation Model | Mouse Strain | Radiation Dose | Treatment Schedule | Outcome |

|---|---|---|---|---|

| Hematopoietic ARS (WBI) | C3H Male | 7.725 Gy (LD70/30) | Daily injections for 5 days, starting 24h post-WBI | Significantly improved 30-day survival |

| Gastrointestinal ARS (TAI) | C57BL/6 | 20.5 Gy | Five daily injections starting 24h post-TAI | Increased 30-day survival from ~13% to 61% |

WBI: Whole-Body Irradiation; TAI: Total Abdominal Irradiation; LD70/30: Dose lethal to 70% of animals within 30 days.

Central Nervous System Activity Investigations (Non-Clinical)

The piperazine scaffold is a core component in many centrally acting agents, and its derivatives are frequently investigated for various neurological and psychiatric applications. rsc.org Research into analogues of this compound has focused on understanding their potential effects on neuronal excitability and receptor interactions.

While specific studies on the anticonvulsant properties of this compound are not extensively documented in publicly available literature, the evaluation of structurally related 1,4-substituted piperazine derivatives provides insight into the potential activity of this class of compounds. Standard preclinical screening models are employed to identify and characterize anticonvulsant effects.

Commonly used animal models for this purpose include the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test in mice. nih.govresearchgate.net The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov In studies involving a series of 1,4-piperazine derivatives, compounds were evaluated in these models, with some showing moderate effectiveness. nih.govresearchgate.net Another relevant model is the 6-hertz (6-Hz) seizure test, which is used to identify compounds effective against drug-resistant focal seizures. nih.gov For instance, one study found that the piperazine derivative 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated good activity in the 6-Hz test. nih.gov

The assessment of these compounds typically involves administering the substance to mice and subsequently inducing seizures. The ability of the compound to prevent or delay the onset of seizures, or to reduce their duration, is measured and compared to control groups. psnnjp.org

Table 1: Common Preclinical Models for Anticonvulsant Activity Screening

| Model | Seizure Type Modeled | Typical Endpoint Measured |

|---|---|---|

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Abolition of hind-limb tonic extension |

| Subcutaneous Pentylenetetrazole (scPTZ) | Absence (Myoclonic) | Failure to observe a clonic seizure |

The mechanism of action for many centrally active piperazine derivatives involves their interaction with various neurotransmitter receptors. While direct receptor binding data for this compound is limited, studies on analogous structures suggest potential targets.

Arylalkylsulfonyl piperazine and piperidine (B6355638) derivatives have been evaluated as ligands for sigma (σ) receptors. nih.gov The σ₁ receptor, in particular, is a target of interest for its role in modulating various neurotransmitter systems and its potential implications in neuropsychiatric disorders. nih.gov Studies have shown that certain halogen-substituted sulfonamides containing a piperazine or piperidine ring can display high affinity for σ₁ receptors with selectivity over the σ₂ subtype. nih.gov For example, the piperidine-based ligand 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as having a high affinity (Kᵢ = 0.96 ± 0.05 nM) and a 96-fold selectivity for the σ₁ receptor. nih.gov These studies utilize radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured to determine its binding affinity (Kᵢ).

Antioxidant Activity and Oxidative Stress Mitigation Assays

The potential for compounds to counteract oxidative stress is a significant area of pharmacological research. Hybrid molecules incorporating both benzene (B151609) sulfonamide and piperazine moieties have been investigated for their antioxidant capacities through various in vitro assays. nih.gov

Radical scavenging assays are used to determine the ability of a compound to neutralize stable free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov

In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. nih.gov The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.

Studies on some benzene sulfonamide-piperazine hybrids have demonstrated their capacity as antioxidants in these assays, with some showing moderate DPPH and ABTS scavenging activity. nih.gov Similarly, other piperazine derivatives have been shown to possess DPPH and ABTS radical scavenging properties, with their effectiveness often linked to specific structural features, such as the presence of a hydroxyl group. nih.gov

Reducing power assays measure the ability of a compound to donate an electron, thereby reducing an oxidant. This is another key indicator of antioxidant potential. nih.govmdpi.com

FRAP (Ferric Reducing Antioxidant Power): This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. mdpi.com

CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant.

Phosphomolybdenum Assay: This assay evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by the sample analyte and the subsequent formation of a green phosphate/Mo(V) complex.

In a study of novel benzene sulfonamide-piperazine hybrid compounds, several of the synthesized molecules showed high antioxidant capacity in FRAP, CUPRAC, and phosphomolybdenum assays, in some cases exceeding the activity of reference standards. nih.gov

Table 2: Overview of Antioxidant Activity Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Radical Scavenging | Decrease in absorbance of DPPH radical |

| ABTS | Radical Scavenging | Decrease in absorbance of ABTS•+ radical cation |

| FRAP | Electron Donation | Formation of blue Fe²⁺-TPTZ complex |

| CUPRAC | Electron Donation | Formation of Cu¹⁺ complex |

The ability of a compound to chelate pro-oxidant transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can prevent them from participating in reactions that generate highly reactive free radicals. This is an important antioxidant mechanism. nih.gov The assay typically involves measuring the disruption of the formation of the colored ferrozine-Fe²⁺ complex; a decrease in color indicates that the test compound is chelating the iron ions. mdpi.com

Piperazine derivatives have been specifically designed as iron chelators, demonstrating their potential to bind metal ions. nih.gov Furthermore, studies on benzene sulfonamide-piperazine hybrids have included metal chelating assays to provide a comprehensive profile of their antioxidant capabilities. nih.gov The piperazine ring, with its two nitrogen atoms, can act as a good ligand for forming complexes with metal ions, contributing to this activity. rsc.orgbiointerfaceresearch.com

Structure Activity Relationship Sar and Rational Structural Design Principles for 1 4 Methoxy 3 Nitrobenzenesulfonyl Piperazine Derivatives

Influence of Substituents on Biological Efficacy and Selectivity

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the meta-position of the parent compound is a potent electron-withdrawing group. swarthmore.edu EWGs generally increase the acidity of the sulfonamide proton, potentially enhancing hydrogen bonding capabilities with target receptors. In studies of related nitrobenzenesulfonamide hybrids, the presence and number of nitro groups have been shown to be critical for potency. For instance, research on antitubercular agents demonstrated that 2,4-dinitrobenzenesulfonamide (B1250028) derivatives were more potent than their corresponding 2-nitro or 4-nitro counterparts, suggesting that increased electron-withdrawing character on the phenyl ring enhances activity. acs.org EWGs like the nitro group are typically classified as meta-directing deactivators in electrophilic aromatic substitution reactions. swarthmore.edu

Electron-Donating Groups (EDGs): The methoxy (B1213986) group (-OCH₃) at the para-position is an electron-donating group through resonance, though it exhibits an electron-withdrawing inductive effect. stackexchange.com The net effect is typically electron donation into the aromatic ring, which can influence the molecule's binding affinity and metabolic stability. The balance between electron-donating and electron-withdrawing groups is crucial for optimizing activity. In some series of piperazine (B1678402) derivatives, the introduction of EDGs can modulate selectivity for different biological targets.

The interplay between these groups is complex. The methoxy group donates electron density into the ring via its lone pair, while the nitro group strongly withdraws it. This specific substitution pattern on 1-(4-methoxy-3-nitrobenzenesulfonyl)piperazine creates a distinct electronic environment that dictates its potential biological interactions.

Table 1: Effect of Electronic Groups on the Activity of Related Benzenesulfonamide Derivatives

| Substituent Type | Position on Phenyl Ring | General Effect on Activity | Example from Related Compounds | Reference |

|---|---|---|---|---|

| Strong EWG (-NO₂) | Ortho, Para | Potency often increases with number of EWGs | 2,4-Dinitro derivatives showed higher anti-tubercular potency than mono-nitro derivatives. | acs.org |

| Strong EWG (-NO₂) | Meta | Directs substitution, deactivates ring | The nitro group is a classic meta-directing deactivator. | swarthmore.edu |

| EDG (-OCH₃) | Para | Modulates binding and metabolic profile | The methoxy group donates electrons via resonance, influencing receptor affinity. | stackexchange.com |

| Halogen (-F) | Para | Can increase lipophilicity and binding affinity | Fluorine substitution is a common strategy to enhance biological activity. | acs.org |

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Introducing halogen atoms, such as fluorine, chlorine, or bromine, to the aromatic ring of arylsulfonylpiperazine derivatives can significantly impact their lipophilicity (fat solubility) and, consequently, their ability to permeate biological membranes.

Metabolic Stability: Strategic placement of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

Binding Interactions: Halogens can participate in specific interactions with biological targets, including halogen bonds, which can enhance binding affinity and selectivity.

However, the effect of halogenation is not always predictable. In the development of certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, replacing a hydrogen atom with fluorine did not result in a significant improvement in biological activity. acs.org In contrast, for a series of inhibitors of equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights that the benefits of halogenation are highly dependent on the specific molecular scaffold and its biological target.

Stereochemical Influence on Activity and Reactivity

While this compound is an achiral molecule, the introduction of substituents on the piperazine ring or on side chains attached to it can create chiral centers. Stereochemistry often plays a crucial role in the biological activity of such derivatives, as biological targets like receptors and enzymes are chiral and will preferentially interact with one stereoisomer over another.

In a study of piperazine derivatives designed as ligands for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), the stereochemistry of a substituent on the side chain had a profound impact on binding affinity. nih.gov Specifically, for derivatives with a substituent at the C2 position of the phenylpropyl side chain, the S-configuration, which possessed a lone pair of electrons, significantly enhanced affinity for the DAT. nih.gov Conversely, the steric bulk of the substituent was found to be detrimental to binding. This demonstrates that both the spatial arrangement (stereochemistry) and the electronic nature of substituents are critical for optimal interaction with the target. Therefore, in the design of novel analogues based on the this compound scaffold, controlling the stereochemistry of any introduced chiral centers is essential for achieving high potency and selectivity.

Pharmacophore Elucidation and Optimization for Targeted Biological Activities

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comnih.gov For derivatives of this compound, a general pharmacophore model can be proposed based on its structural components.

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The two sulfonyl oxygens and the two oxygens of the nitro group are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The substituted benzene (B151609) ring provides a hydrophobic region capable of engaging in π-π stacking or hydrophobic interactions with the target.

Basic Nitrogen/Positive Ionizable Feature: The distal nitrogen atom of the piperazine ring is basic and will be protonated at physiological pH. This positive charge is often a critical feature for interaction with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

Pharmacophore models are used extensively in virtual screening to identify new compounds with the potential for similar biological activity. dovepress.com Once a lead compound is identified, the pharmacophore model can guide optimization. For example, if a model indicates an unoccupied hydrophobic pocket near the piperazine ring, new analogues can be designed with hydrophobic substituents at that position to enhance binding affinity. This process of iterative design, synthesis, and testing, guided by pharmacophore models, accelerates the optimization of lead compounds.

Design Strategies for Novel Analogues with Enhanced Research Attributes

The development of novel analogues from a lead compound like this compound involves various design strategies aimed at improving potency, selectivity, and pharmacokinetic properties. Molecular hybridization, which combines different pharmacophoric moieties into a single molecule, is one such approach. nih.gov Another key strategy is the use of bioisosteric replacements.

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.comresearchgate.net This technique is widely used to fine-tune the characteristics of a lead compound. nih.govnih.gov

For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its properties:

Nitro Group Replacement: The nitro group is often associated with potential toxicity. It could be replaced by other strong electron-withdrawing bioisosteres such as a cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂CH₃) group to maintain or enhance electronic interactions while potentially improving the safety profile.

Methoxy Group Replacement: The methoxy group could be replaced with other small, lipophilic groups. For example, replacing it with a fluorine atom can sometimes confer similar electronic properties while improving metabolic stability. cambridgemedchemconsulting.com

Sulfonamide Group Replacement: The sulfonamide group itself is a classic bioisostere of amides and esters. While likely crucial for the activity of this series, in some contexts, it could be replaced with a reversed sulfonamide or other hydrogen-bonding groups to explore novel binding modes.

Aromatic Ring Replacement: The benzene ring could be replaced with various five- or six-membered heterocycles (e.g., pyridine, thiophene, pyrazole). This can alter the compound's electronic profile, solubility, and metabolic properties, and introduce new vectors for interaction with the target.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfone (-SO₂CH₃) | Maintain electron-withdrawing nature, potentially reduce toxicity. | drughunter.com |

| Methoxy (-OCH₃) | Fluoro (-F), Hydroxyl (-OH), Methyl (-CH₃) | Modulate lipophilicity, metabolic stability, and hydrogen bonding. | cambridgemedchemconsulting.com |

| Benzene Ring | Pyridine, Thiophene, Pyrazole | Alter electronic properties, solubility, and introduce new interaction points. | drughunter.com |

| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-), Amide (-CONH-) | Explore different binding orientations and hydrogen bond patterns. | drughunter.com |

Hybrid Compound Design for Multi-Targeted Research